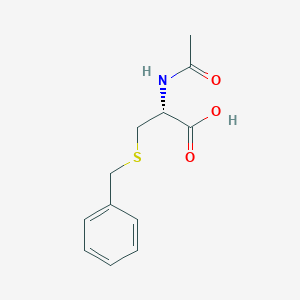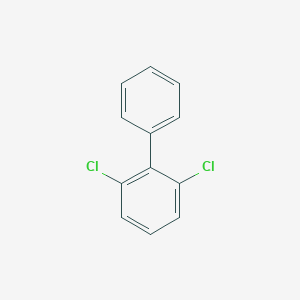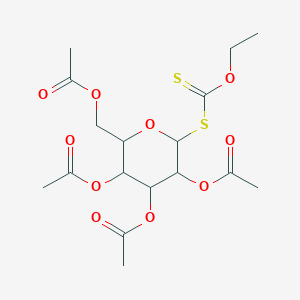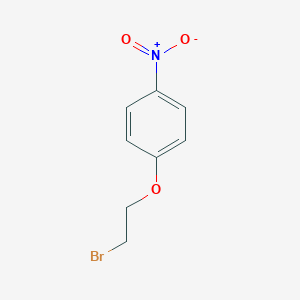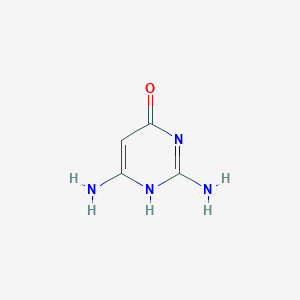![molecular formula C10H8Cl4F8O3 B022247 1,7-Dichloro-2,6-bis[chloro(difluoro)methyl]-1,1,7,7-tetrafluoro-2,6-dihydroxy-3-methylheptan-4-one CAS No. 101913-78-4](/img/structure/B22247.png)
1,7-Dichloro-2,6-bis[chloro(difluoro)methyl]-1,1,7,7-tetrafluoro-2,6-dihydroxy-3-methylheptan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dichloro-2,6-bis[chloro(difluoro)methyl]-1,1,7,7-tetrafluoro-2,6-dihydroxy-3-methylheptan-4-one, commonly known as DCTF, is a synthetic compound that has gained attention in the scientific community due to its potential use in various fields of research. DCTF is a highly fluorinated compound that contains both chlorine and difluoromethyl groups, making it a unique and interesting molecule to study. In
Mechanism Of Action
The exact mechanism of action of DCTF is not fully understood. However, studies have shown that DCTF can act as a Lewis acid and participate in various chemical reactions. DCTF has also been shown to have a strong affinity for fluorine atoms, which can lead to the formation of stable complexes.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of DCTF. However, studies have shown that DCTF is not toxic to cells and does not have any significant effects on the growth or viability of cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using DCTF in lab experiments is its high stability and low reactivity. DCTF can be stored for long periods of time without degradation, making it a convenient reagent for organic synthesis. However, the high cost of DCTF can be a limitation for some research groups.
Future Directions
There are several future directions for research on DCTF. One potential area of research is the development of new synthetic methods for producing DCTF and other highly fluorinated compounds. Another area of research is the study of the reactivity and selectivity of DCTF in organic reactions. Additionally, the potential use of DCTF as a building block for the synthesis of pharmaceuticals and agrochemicals should be explored further.
Synthesis Methods
The synthesis of DCTF is a complex process that involves several steps. One of the most common methods of synthesizing DCTF is through the reaction of 2,3,3,3-tetrafluoro-2-(trifluoromethyl)-1-propene with 1,1,1-trichloro-2,2,2-trifluoroethane in the presence of a catalyst. This reaction produces DCTF as a yellow solid with a high yield.
Scientific Research Applications
DCTF has shown potential in various fields of scientific research. One of the most promising applications of DCTF is in the field of organic synthesis. DCTF can be used as a reagent in organic reactions to produce complex molecules with high selectivity and efficiency. DCTF has also been studied for its potential use as a fluorinated building block in the synthesis of pharmaceuticals and agrochemicals.
properties
CAS RN |
101913-78-4 |
|---|---|
Product Name |
1,7-Dichloro-2,6-bis[chloro(difluoro)methyl]-1,1,7,7-tetrafluoro-2,6-dihydroxy-3-methylheptan-4-one |
Molecular Formula |
C10H8Cl4F8O3 |
Molecular Weight |
470 g/mol |
IUPAC Name |
1,7-dichloro-2,6-bis[chloro(difluoro)methyl]-1,1,7,7-tetrafluoro-2,6-dihydroxy-3-methylheptan-4-one |
InChI |
InChI=1S/C10H8Cl4F8O3/c1-3(6(25,9(13,19)20)10(14,21)22)4(23)2-5(24,7(11,15)16)8(12,17)18/h3,24-25H,2H2,1H3 |
InChI Key |
KCIDOOFWLXHRKV-UHFFFAOYSA-N |
SMILES |
CC(C(=O)CC(C(F)(F)Cl)(C(F)(F)Cl)O)C(C(F)(F)Cl)(C(F)(F)Cl)O |
Canonical SMILES |
CC(C(=O)CC(C(F)(F)Cl)(C(F)(F)Cl)O)C(C(F)(F)Cl)(C(F)(F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-8-D-Ribofuranosyl-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one](/img/structure/B22167.png)
![5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide](/img/structure/B22172.png)
![(2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4,5]decan-3-one](/img/structure/B22173.png)
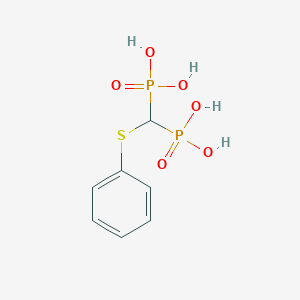
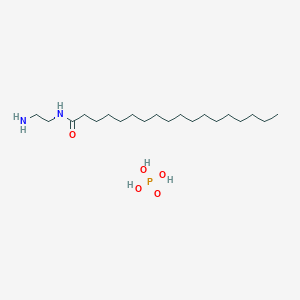
![(2E,4E)-N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienamide](/img/structure/B22179.png)

